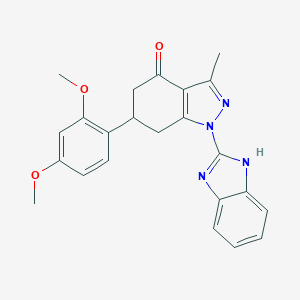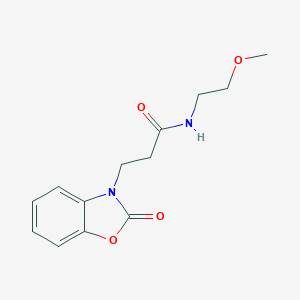
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as MOE-BIA 10-2474, is a small molecule that was developed as a painkiller by the French pharmaceutical company Biotrial. However, the drug was withdrawn from clinical trials after a fatal incident in 2016. Despite the tragic outcome, MOE-BIA 10-2474 remains a subject of scientific interest due to its unique chemical structure and potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 involves the inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in the body. By inhibiting FAAH, N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 increases the levels of endocannabinoids, leading to pain relief and mood enhancement. However, the exact mechanism of action of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 is not fully understood, and further research is needed to elucidate its effects on the endocannabinoid system.
Biochemical and physiological effects:
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has been shown to have biochemical and physiological effects on the body. In preclinical studies, the drug has been found to reduce pain and anxiety in animal models. However, the drug has also been associated with adverse effects, such as neurotoxicity and liver damage. The exact mechanisms of these adverse effects are not fully understood, and further research is needed to elucidate the safety profile of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has several advantages and limitations for lab experiments. The drug is a potent inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, the drug has also been associated with adverse effects, such as neurotoxicity and liver damage, which may limit its use in certain experiments. Additionally, the complex synthesis method of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 may make it difficult to obtain in large quantities, further limiting its use in experiments.
Direcciones Futuras
For research on N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 may include further studies on its mechanism of action, safety profile, and potential therapeutic applications. Additionally, the development of new inhibitors of FAAH may lead to the discovery of safer and more effective painkillers and mood enhancers.
Métodos De Síntesis
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 is a complex organic compound that requires a multi-step synthesis process. The initial step involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The second step involves the reaction of 2-chlorobenzoic acid with 2-aminoethanol to form 2-(2-hydroxyethoxy)benzoic acid. The third step involves the reaction of 2-(2-hydroxyethoxy)benzoic acid with phosphorus oxychloride to form 2-chloro-1,3-benzoxazole. The final step involves the reaction of 2-chloro-1,3-benzoxazole with 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to form N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and depression. The drug is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 may increase the levels of endocannabinoids in the body, leading to pain relief and mood enhancement.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-9-7-14-12(16)6-8-15-10-4-2-3-5-11(10)19-13(15)17/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWDXUSNFHUWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


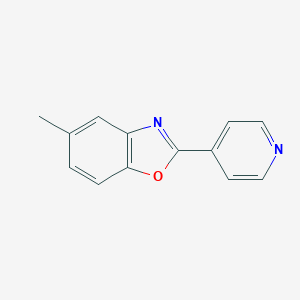

![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B370541.png)
![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B370542.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370544.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B370545.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B370554.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B370559.png)
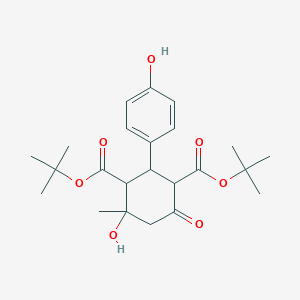
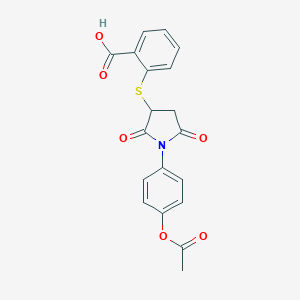
![N-tert-butyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B370598.png)

